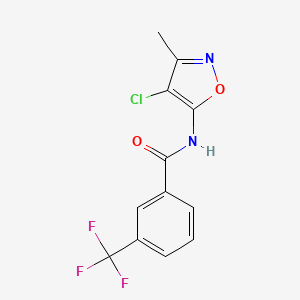

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide

Beschreibung

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a 1,2-oxazole (isoxazole) ring substituted with a chlorine atom at position 4 and a methyl group at position 2. The benzamide moiety is further functionalized with a trifluoromethyl (-CF₃) group at the meta position of the benzene ring. While direct literature on this compound is sparse, its structural analogs provide insights into its properties and applications.

Eigenschaften

IUPAC Name |

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O2/c1-6-9(13)11(20-18-6)17-10(19)7-3-2-4-8(5-7)12(14,15)16/h2-5H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBGGXNXXLMVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Cl)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring and the benzenecarboxamide moiety. One common synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under acidic conditions.

Chlorination and Methylation: The isoxazole ring is then chlorinated and methylated using appropriate reagents, such as thionyl chloride and methyl iodide, to introduce the chloro and methyl groups at the desired positions.

Coupling with Benzenecarboxamide: The final step involves coupling the chlorinated and methylated isoxazole ring with 3-(trifluoromethyl)benzenecarboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups using suitable reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pesticide-Related Benzamide Derivatives

Evidence from pesticide chemistry highlights benzamide derivatives with substituents analogous to the target compound. Key examples include:

Key Structural Differences :

- The target compound replaces the pyridine or phenylamino groups in pesticidal analogs with an isoxazole ring. Isoxazoles are known for enhanced metabolic stability and binding affinity in agrochemicals .

- The trifluoromethyl group, common in both the target compound and diflufenican, enhances lipophilicity and resistance to enzymatic degradation .

Pharmaceutical Isoxazole-Benzamide Derivatives

A 2017 patent by Rutgers University and the University of Missouri details isoxazolemethylthio-benzamide derivatives for treating cancer, viral infections, or thrombotic events.

Functional Insights :

- The absence of a thioether or aminoethyl linker in the target compound may limit its ability to interact with cysteine residues or charged binding pockets, as seen in the patented derivatives .

- The chloro-methyl-isoxazole group could mimic the steric and electronic effects of substituted pyridines in kinase inhibitors, suggesting possible anticancer applications .

Research Findings and Hypotheses

- Metabolic Stability : The trifluoromethyl group and isoxazole ring likely confer resistance to oxidative metabolism, as observed in pesticidal diflufenican and pharmaceutical derivatives .

- Target Selectivity : Compared to diflubenzuron (chitin synthesis inhibition), the isoxazole moiety in the target compound may shift activity toward mammalian enzymes (e.g., cyclooxygenase or kinases) .

- Synthetic Feasibility : The compound’s structure aligns with synthetic routes used for isoxazole-benzamide hybrids, such as Ullmann coupling or nucleophilic substitution on preformed isoxazole intermediates .

Biologische Aktivität

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide is C12H9ClF3N2O. Its structure features a chloro-substituted oxazole ring and a trifluoromethyl group, which are significant for its biological interactions.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C12H9ClF3N2O |

| Molecular Weight | 295.66 g/mol |

| SMILES | ClC1=C(NC(=O)C2=C(C=CC=C2)C(=N1)C(F)(F)F)C(=O)C=C1 |

| InChIKey | YZJPMMOTQKXWHA-UHFFFAOYSA-N |

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide exhibit significant antimicrobial activity. For instance, compounds with oxazole moieties have shown effectiveness against various bacterial strains, including resistant strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results highlighted that derivatives with trifluoromethyl groups exhibited enhanced activity:

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide | S. aureus | 8 µg/mL |

| N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-benzamide | E. coli | 16 µg/mL |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. A research article reported that similar compounds demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer).

Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HT-29 | 15 |

The mechanism by which N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(trifluoromethyl)benzamide exerts its biological effects is believed to involve the inhibition of specific enzymes related to cell proliferation and biofilm formation in bacteria. Research suggests that it may interfere with quorum sensing pathways in bacteria, enhancing its antimicrobial efficacy.

Q & A

Q. What crystallization conditions yield high-quality crystals for X-ray diffraction studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.